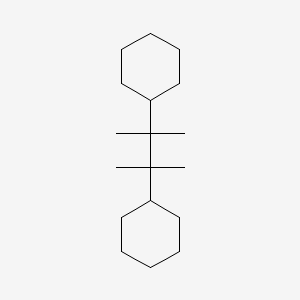
1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-2,3-dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a branched hydrocarbon featuring two cyclohexyl groups attached to a central butane chain with two methyl groups at the 2 and 3 positions. This compound is part of the class of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dicyclohexylbutane can be achieved through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction between 2,3-dimethylbutane and cyclohexyl halides under Friedel-Crafts alkylation conditions can yield the desired product. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2,3-dicyclohexylbutane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2,3-Dimethyl-2,3-dicyclohexylbutane can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3-dimethyl-2,3-dicyclohexylbutanol) to ketones and carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives such as 2,3-dimethyl-2,3-dicyclohexylbutyl chloride or bromide.
科学研究应用
2,3-Dimethyl-2,3-dicyclohexylbutane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched hydrocarbons and cycloalkanes.
Biology: Its derivatives can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,3-Dimethyl-2,3-dicyclohexylbutane depends on its specific application and the reactions it undergoes. In general, its reactivity is influenced by the steric hindrance and electronic effects of the cyclohexyl and methyl groups. These factors can affect the compound’s interaction with molecular targets and pathways, such as enzyme binding sites or receptor interactions in biological systems.
相似化合物的比较
Similar Compounds
2,3-Dimethylbutane: A simpler branched alkane without cyclohexyl groups.
Cyclohexane: A cyclic hydrocarbon with similar structural features but lacking the branched alkane chain.
2,3-Dicyclohexylbutane: A similar compound with cyclohexyl groups but without the methyl substitutions.
Uniqueness
2,3-Dimethyl-2,3-dicyclohexylbutane is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for studying the effects of branching and cyclic structures in hydrocarbons.
属性
CAS 编号 |
5171-88-0 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC 名称 |
(3-cyclohexyl-2,3-dimethylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3 |
InChI 键 |
QQZBQFIJSUAOLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCCCC1)C(C)(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



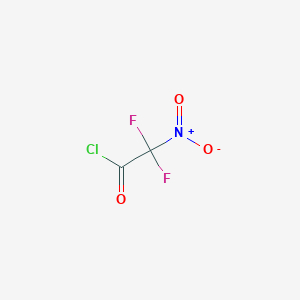
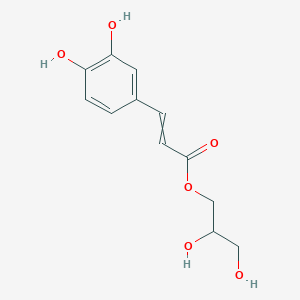
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)

![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)


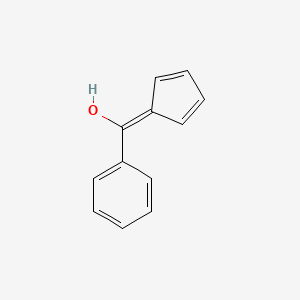
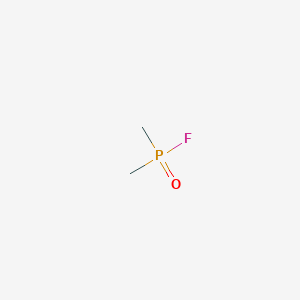
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
